2-(4-Methoxyphenyl)-1,3,2-dioxaborinane
Overview
Description
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a six-membered ring structure, which also includes two oxygen atoms and a methoxyphenyl group. The unique structure of this compound imparts it with distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-methoxyphenylboronic acid with appropriate diols under controlled conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where 4-methoxyphenylboronic acid reacts with a diol in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as ethanol at elevated temperatures to facilitate the formation of the boron-containing ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Simpler boron compounds such as boranes.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to participate in cross-coupling reactions also makes it a valuable tool in synthetic chemistry, where it facilitates the formation of carbon-carbon bonds .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane can be compared with other boron-containing compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group but differs in its overall structure and functional groups.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in containing a methoxyphenyl group, but with different functional groups and applications.
Methoxyphenol: Commonly used in dermatology and organic chemistry, it shares the methoxyphenyl moiety but lacks the boron-containing ring structure.
The uniqueness of this compound lies in its boron-containing ring, which imparts distinct chemical reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUVWJFKJTXTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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